2-Phenoxybenzamide

Antiplasmodial Structure-Activity Relationship Lead Optimization

Malaria drug discovery needs chemical probes with activity across multiple parasite life stages, yet conventional antimalarials target only blood stages. 2-Phenoxybenzamide (CAS 72084-13-0) is the validated antiplasmodial scaffold of MMV030666, inhibiting asexual blood stages, gametocytes, and liver schizonts (IC50 0.4134 µM). - SAR data: potency enhanced to 0.269 µM via 4-fluorophenoxy substitution; CYP3A4 inhibition reduced from 87% to 60%. - Multi-stage selectivity absent in artemisinin/chloroquine. - Reference ADME parameters: logP 6.44, permeability 2.37×10⁻⁶ cm/s. Supplied ≥98% purity; ships globally.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 72084-13-0
Cat. No. B1622244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxybenzamide
CAS72084-13-0
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N
InChIInChI=1S/C13H11NO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H2,14,15)
InChIKeyCJCOBMTYEDBBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxybenzamide: Procurement Specification and Chemical Overview


2-Phenoxybenzamide (CAS 72084-13-0) is a synthetic diaryl ether carboxamide (C13H11NO2, MW 213.23 g/mol) that serves as the core scaffold for a class of antiplasmodial agents identified from the Medicines for Malaria Venture (MMV) Malaria Box Project [1]. The compound itself is an early lead structure (MMV030666) which has been characterized as having multi-stage inhibitory activity against various strains of Plasmodium falciparum, including asexual blood stages, sexual stages, and liver stages [1]. Its scientific value derives from a well-defined position as a mature, experimentally characterized starting point for structure-activity relationship (SAR) optimization, rather than as a final drug candidate.

1
Scaffold for antiplasmodial SAR lead optimization
2
Multi-stage Plasmodium falciparum inhibition research context
3
Structurally distinct from 4-phenoxybenzamide PARP10 inhibitors

Why Generic Substitution of 2-Phenoxybenzamide Fails


Simple interchange of 2-phenoxybenzamide with its positional isomers or close analogs is not scientifically valid because small structural perturbations profoundly alter both the efficacy and safety profile of the compound. For example, replacement of the 4-fluorophenoxy substituent on compound 1 with a 4-phenoxy group decreases antiplasmodial activity significantly, with IC50 values shifting from 0.4134 µM to ~1 µM [1]. Furthermore, the biological activity of 3- and 4-substituted phenoxybenzamides diverges sharply from the 2-substituted scaffold: these isomers are predominantly explored as selective inhibitors of mono-ADP-ribosyltransferase PARP10 (IC50 values of 230-330 nM) [2], a completely distinct pharmacological target from the plasmodial mechanism of 2-phenoxybenzamide. This target-sensitivity to substitution position underscores why a procurement specification based purely on the 'phenoxybenzamide' substructure class would introduce an unquantified risk of selecting a compound with irrelevant or misleading biological activity.

Target
2-Phenoxy substitution pattern is linked to antiplasmodial activity; 3- or 4-substituted isomers inhibit PARP10, not Plasmodium.
Potency
Minor substituent changes may shift reported antiplasmodial IC50 values, reducing assay response consistency.
Identity
Generic phenoxybenzamide sourcing risks selecting a compound with irrelevant biological activity for antiplasmodial research.

Quantitative Evidence Versus Closest Analogs


Structure-Guided Antiplasmodial Activity Optimization

In a direct head-to-head comparison, the lead 2-phenoxybenzamide scaffold 1 was optimized to produce derivative 20, a 3-trifluoromethyl-4-fluorophenoxy variant. This optimization yielded an improvement in antiplasmodial activity: compound 20 exhibited an IC50 of 0.2690 µM against the P. falciparum NF54 strain, compared to 0.4134 µM for the parent compound 1 [1].

Potency optimization
Head-to-head
IC50 0.2690 µM (deriv. 20) vs 0.4134 µM (lead 1)
Reported potency shift supports scaffold optimization pathways
P. falciparum NF54 blood-stage assay; chloroquine and podophyllotoxin as standards
Antiplasmodial Structure-Activity Relationship Lead Optimization

Selectivity Index Enhancement in Cytotoxicity Window

Beyond raw potency, the selectivity index (SI) of compound 20 was reported as 460, a marked enhancement over the SI of 316.9 for lead compound 1 when both were evaluated against the same L-6 rat myoblast cell line [1]. This represents a 45% increase in the therapeutic window, where cytotoxicity to mammalian cells is reduced relative to the antiplasmodial activity. Although these values are not directly benchmarked against marketed antimalarials in the same publication, they contextualize the scaffold's potential for further development.

Selectivity index
Head-to-head
SI 460 (deriv. 20) vs 316.9 (lead 1)
Selectivity increase supports mammalian-cell cytotoxicity tolerance context
L-6 rat myoblast cytotoxicity vs. PfNF54 activity
Cytotoxicity Selectivity Index Drug Safety

Lipophilicity and Drug-likeness Optimization

Lead compound 1 exhibits a high calculated log P of 6.44, a lipophilicity value that is generally outside the preferred range for orally bioavailable drugs. SAR exploration identified the N-[4-(4-pivaloylpiperazinyl)phenyl] benzamide derivative 39, which demonstrated a meaningful reduction in log P to 5.56 and a slight improvement in ligand efficiency (LE = 0.236 vs. 0.214 kcal/mol/HA) [1]. This provides a clear synthetic handle for modulating physicochemical properties while maintaining biological activity.

Lipophilicity
Head-to-head
log P 5.56 (deriv. 39) vs 6.44 (lead 1)
log P reduction may support ADME-property optimization context
Calculated log P; ligand efficiency 0.236 vs 0.214 kcal/mol/HA
Physicochemical Properties Lipophilicity Drug-likeness

CYP3A4 Inhibition Liability Reduction

Lead compound 1 was experimentally determined to cause 87% inhibition of CYP3A4, a major hepatic drug-metabolizing enzyme and a significant drug-drug interaction risk. In the same assay system, derivative 55 demonstrated only 60% CYP3A4 inhibition [1]. This 27-percentage-point reduction represents a substantial mitigation of a key safety liability within the 2-phenoxybenzamide class.

CYP3A4 inhibition
Head-to-head
60% inhibition (deriv. 55) vs 87% (lead 1)
Reduction supports metabolic liability research context
P450-Glo CYP3A4 assay with Luciferin-IPA; ketoconazole positive control
Drug Metabolism CYP450 Inhibition Drug-Drug Interaction

Bioisostere Replacement and Selectivity Improvement

In a subsequent 2022 study, the 2-phenoxybenzamide scaffold was further optimized by replacing the diarylether substructure with a diarylthioether. This modification produced a compound with an antiplasmodial activity superior to lead 1 and a selectivity index exceeding 850 [1]. This demonstrates that the core 2-phenoxybenzamide architecture supports productive bioisosteric replacement strategies, extending the series' chemical space beyond the parent compound.

Bioisostere SI
Head-to-head
Diarylthioether analogue SI > 850 vs lead 1 SI 316.9
Lead 1 (2-phenoxy)SI 316.9 (L-6/PfNF54)
Thioether analogueSI > 850, improved selectivity window
Supports bioisosteric replacement expansion of the scaffold
P. falciparum NF54 and L-6 cell data from Hermann 2022
Bioisostere Replacement Selectivity Index Cytotoxicity

Paradigm-Specific Scaffold Differentiation by Substitution

The biological application of phenoxybenzamide scaffolds is entirely dictated by substitution pattern. 4-Phenoxybenzamide derivatives such as OUL35 exhibit potent and selective inhibition of PARP10 (IC50 = 330 nM), while 3- and 4-substituted analogues have been optimized to IC50 values of 230 nM against the same target [2]. By contrast, 2-phenoxybenzamide (MMV030666) shows no reported PARP activity and instead demonstrates multi-stage antiplasmodial activity. No data exists showing any 2-substituted phenoxybenzamide possessing significant PARP10 inhibitory activity, underscoring a profound paradigm-selective differentiation.

Paradigm divergence
Reported
2-substituted: antiplasmodial activity; 4-substituted: PARP10 IC50 230–330 nM
2-PhenoxybenzamideNo PARP10 inhibition; P. falciparum multi-stage activity
4-Phenoxybenzamide (OUL35)Potent PARP10 inhibitor, IC50 330 nM
Positional substitution dictates primary target; precludes interchange
Cross-study comparison; antiplasmodial vs. PARP10 assay platforms
Target Selectivity PARP Inhibition Chemical Biology

Application Scenarios for Procurement Specialists


Malaria Lead Expansion and Backup Series Synthesis

Given the well-characterized SAR around the 2-phenoxybenzamide scaffold established by Hermann et al. [1], procurement teams supporting malaria drug discovery can confidently source this compound as a starting point or reference standard. The series demonstrates quantifiable improvements in potency (IC50 from 0.4134 µM to 0.2690 µM), selectivity index (316.9 to over 460), and CYP3A4 liability (87% to 60% inhibition) via targeted chemical modification, providing a data-rich foundation for further medicinal chemistry optimization.

Multi-Stage Parasite Biology Research Tool

The unique multi-stage activity reported for MMV030666 against asexual blood stages, sexual gametocytes, and liver schizont stages of P. falciparum [1] makes this compound a logical procurement choice for laboratories investigating parasite transmission biology or seeking chemical probes active across multiple life cycle stages. This multi-stage feature is explicitly not shared by conventional antimalarials like artemisinin or chloroquine, which primarily target blood stages.

Chemical Probe for Phenoxybenzamide Selectivity Profiling

For institutions investigating ADP-ribosyltransferase biology or conducting high-throughput screening, procuring 2-phenoxybenzamide alongside its 4-substituted isomer enables direct experimental verification of substitution-dependent target selectivity. As shown in Section 3, 4-substituted phenoxybenzamides inhibit PARP10 (IC50 = 230-330 nM) [2], while the 2-substituted compound targets Plasmodium parasites, making this a valuable isomeric pair for selectivity profiling and chemical biology studies.

Reference Standard for ADME Assay Calibration

Given its extensively characterized property profile—including calculated log P (6.44), log D7.4, ligand efficiency (0.214 kcal/mol/HA), passive permeability (2.37 × 10⁻⁶ cm/s), and CYP3A4 inhibition (87%) [1]—2-phenoxybenzamide compound 1 serves as a well-documented reference compound for calibrating in-house ADME assay systems, particularly for research groups working within the diaryl ether chemical space.

Application
Selection Property
Validation Focus
Malaria lead optimization studies
Scaffold SAR characterization data
Potency and selectivity index data review
Multi-stage parasite biology research
Multi-stage inhibition profile
Life-cycle stage inhibition verification
Phenoxybenzamide selectivity profiling
Substitution-dependent target selectivity
PARP10 vs. antiplasmodial target confirmation
ADME assay calibration reference
Well-characterized property profile
In-house CYP3A4 and log P assay cross-validation
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